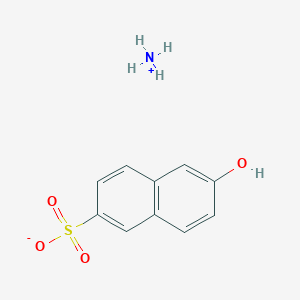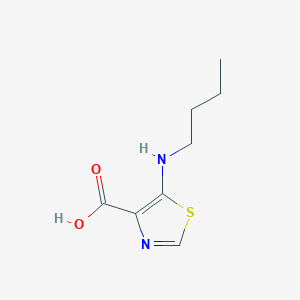
4,6-Dimethyl-2-pentadecyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-2-pentadecyl-1,3-dioxane is an organic compound with the molecular formula C21H42O2 and a molecular weight of 326.56 g/mol . It is characterized by its dioxane ring structure, which is substituted with dimethyl and pentadecyl groups. This compound is known for its unique physical and chemical properties, including a predicted density of 0.857±0.06 g/cm³ and a boiling point of 401.2±20.0 °C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-pentadecyl-1,3-dioxane typically involves the condensation of appropriate aldehydes or ketones with diols in the presence of acid catalysts. One common method is the acid-catalyzed cyclization of 4,6-dimethyl-2-pentadecyl-1,3-diol with formaldehyde . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of zeolite catalysts has been explored to enhance the selectivity and reduce the formation of by-products . The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethyl-2-pentadecyl-1,3-dioxane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-2-pentadecyl-1,3-dioxane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-2-pentadecyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The dioxane ring structure allows it to act as a chelating agent, binding to metal ions and facilitating various catalytic processes . Additionally, its hydrophobic pentadecyl chain enables it to interact with lipid membranes, potentially disrupting membrane integrity and leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
4,5-Dimethyl-2-pentadecyl-1,3-dioxolane: Similar in structure but with a dioxolane ring, it exhibits different reactivity and applications.
Uniqueness
4,6-Dimethyl-2-pentadecyl-1,3-dioxane is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct physical and chemical properties. Its long hydrophobic chain makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers .
Propiedades
Número CAS |
56599-77-0 |
|---|---|
Fórmula molecular |
C21H42O2 |
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
4,6-dimethyl-2-pentadecyl-1,3-dioxane |
InChI |
InChI=1S/C21H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22-19(2)18-20(3)23-21/h19-21H,4-18H2,1-3H3 |
Clave InChI |
NEEUXMRNOIOGOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1OC(CC(O1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![6-(Carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13963730.png)

